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Compound of Interest

Compound Name: 2-Acetoxy-2'-chlorobenzophenone

Cat. No.: B1292222

Disclaimer: Direct experimental spectroscopic data and a specific, detailed synthetic protocol
for 2-Acetoxy-2'-chlorobenzophenone are not readily available in the public domain. This
guide, therefore, presents a compilation of data for structurally related compounds to provide a
valuable reference for researchers, scientists, and drug development professionals. The
information herein is intended to serve as a foundational resource for the synthesis and
characterization of similar molecules.

Physicochemical Properties of a Related Isomer: 4-
Acetoxy-2'-chlorobenzophenone

To provide a relevant data-based context, the computed properties of the isomeric compound,
4-Acetoxy-2'-chlorobenzophenone, are presented below. These values offer an approximation
of the expected characteristics of the target molecule.
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Property Value Source
Molecular Formula C15H11CIOs3 PubChem[1]
Molecular Weight 274.70 g/mol PubChem[1]
Exact Mass 274.0396719 Da PubChem[1]
XLogP3 3.6 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor

Count 3 PubChem([1]
Rotatable Bond Count 4 PubChem[1]

Spectroscopic Data of Structurally Similar
Benzophenones

The following tables summarize key spectroscopic data for benzophenone derivatives that
share structural motifs with 2-Acetoxy-2'-chlorobenzophenone. This information can aid in
the identification of characteristic peaks and shifts during the analysis of a newly synthesized,
related compound.

'H and **C NMR Data for Selected Benzophenones

Note: The following data is for various substituted benzophenones and should be used as a
reference for chemical shift ranges.
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Compound 'H NMR (CDCls, 6 ppm) 13C NMR (CDCls, 6 ppm)

7.81 (d, J=7.2 Hz, 4H), 7.59
Benzophenone (t,J=7.6Hz, 2H), 7.49 (t, J =
7.6 Hz, 4H)

196.8, 137.6, 132.4, 130.1,
128.3

7.78 (d, 3 = 7.2 Hz, 2H), 7.72
(d,J=6.8Hz, 2H), 7.56 (t, J=  196.5, 143.3, 138.0, 134.9,

4-Methylbenzophenone 7.2Hz, 1H), 7.47 (t, J=7.2Hz, 132.2,130.3, 130.0, 129.0,
2H), 7.28 (d, J = 7.2 Hz, 2H), 128.2, 21.7
2.44 (s, 3H)

195.5, 138.9, 137.2, 135.9,
7.79-7.74 (m, 4H), 7.60 (t, J =
4-Chlorobenzophenone 132.7, 131.5, 130.0, 128.7,
7.4 Hz, 1H), 7.52-7.44 (m, 4H) 128.4

7.80 (d, J = 7.6 Hz, 2H), 7.57
(d,J=7.6Hz, 1H), 7.45(t, J=  198.1, 138.2, 137.3, 136.2,

2-Methylbenzophenone 7.6 Hz, 2H), 7.39 (t, J=7.6 Hz, 132.6, 130.5, 129.7, 129.6,
1H), 7.33-7.24 (m, 3H), 2.33 128.0,127.9, 124.7, 19.5
(s, 3H)

7.81 (d, J=7.6 Hz, 2H), 7.55
(t, J=7.4 Hz, 1H), 7.49-7.34 196.5, 157.4, 137.8, 133.0,

2-Methoxybenzophenone (m, 4H), 7.04 (t, J = 7.4 Hz, 131.9, 129.8, 129.6, 128.9,
1H), 6.99 (d, J = 8.4 Hz, 1H), 128.2, 120.5, 111.5, 55.6
3.72 (s, 3H)

Data sourced from a study on phosphine-free cross-coupling reactions.[2]

Mass Spectrometry Data for 2-Chlorobenzophenone
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miz Relative Intensity
216 (M*) ~40%

181 ~10%

139 ~100%

111 ~35%

77 ~90%

51 ~45%

Data interpreted from the NIST Mass Spectrometry Data Center.[3]

Experimental Protocols: General Synthesis of
Benzophenone Derivatives

While a specific protocol for 2-Acetoxy-2'-chlorobenzophenone is unavailable, the synthesis
of related benzophenones often involves Friedel-Crafts acylation or cross-coupling reactions.
An example of a synthetic approach for a substituted benzophenone is outlined below.

Example Synthesis of 2-Amino-5-chlorobenzophenone
Derivatives

A common precursor for many pharmacologically active compounds is 2-amino-5-
chlorobenzophenone. Derivatives can be synthesized via the following general steps[4][5]:

o Acetylation: 2-amino-5-chlorobenzophenone is reacted with chloroacetyl chloride in a
suitable solvent like toluene and refluxed. The reaction mixture is then cooled and washed to
yield 2-(chloroacetamido)-5-chlorobenzophenone.

e Substitution: The resulting intermediate is then stirred with various aniline derivatives in the
presence of a base like potassium carbonate in a solvent such as DMF at room temperature.

o Workup: The reaction mixture is poured into ice-cold water, and the solid product is collected
by filtration.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/78838
https://www.benchchem.com/product/b1292222?utm_src=pdf-body
https://arabjchem.org/?view-pdf=1&embedded=true&article=3c4419a46e50d89d428cc3b80978ef457xvzYGj%2F25M%3D
https://www.researchgate.net/figure/Synthesis-of-2-amino-5-chloro-benzophenone-derivatives-3a-3g_fig3_230795410
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This methodology can be adapted, for instance, by using different starting benzophenones and
acylating or alkylating agents to achieve the desired substitution pattern.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a
substituted benzophenone.

General Workflow for Synthesis and Characterization of a Substituted Benzophenone
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Caption: A generalized workflow for the synthesis and spectroscopic characterization of a
substituted benzophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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